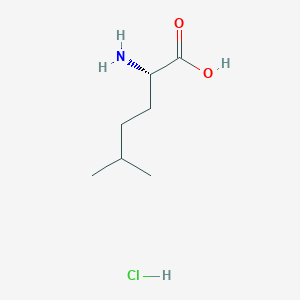

H-Holeu-OH hcl

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANUHWZITUKA-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-49-1 | |

| Record name | L-Norleucine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Importance

An In-Depth Technical Guide to (S)-3-Amino-5-methylhexanoic acid hydrochloride

This guide provides a comprehensive technical overview of (S)-3-Amino-5-methylhexanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest to the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, stereoselective synthesis, analytical validation, and applications, with a focus on the scientific rationale behind established methodologies.

(S)-3-Amino-5-methylhexanoic acid, also known as (S)-β-homoleucine, is a non-proteinogenic amino acid. In its hydrochloride salt form, it presents as a stable, crystalline solid, facilitating easier handling and storage.[1] Its primary significance lies in its role as a chiral building block for the synthesis of more complex, biologically active molecules.[1][2]

It is crucial to distinguish this compound from its structurally related and well-known analogue, Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[3] While both share an isobutyl side chain and a hexanoic acid backbone, the position of the amino group differs. The topic compound is a β-amino acid (amino group at the C3 position), whereas Pregabalin is a γ-amino acid (amino group on a methyl substituent at the C3 position). This structural distinction is fundamental to their respective chemical reactivity and biological profiles.

Molecular Structure and Physicochemical Properties

The defining feature of (S)-3-Amino-5-methylhexanoic acid is the stereocenter at the third carbon (C3), which dictates the molecule's three-dimensional orientation and is critical for its utility in stereospecific synthesis.[2] The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.

Caption: Chemical structure of (S)-3-Amino-5-methylhexanoic acid hydrochloride.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, purification protocols, and analytical methods.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [4] |

| Synonyms | (S)-beta-3-homoleucine HCl, l-beta-homoleucine HCl | [4] |

| CAS Number | 22818-43-5 (free acid); 96386-92-4 (HCl salt) | [4][5] |

| Molecular Formula | C₇H₁₆ClNO₂ | [5] |

| Molecular Weight | 181.66 g/mol | |

| Appearance | White to whitish crystalline powder | [1] |

| Melting Point | 222-224 °C | [1] |

| Boiling Point | 249.1 ± 23.0 °C (predicted) | [1] |

| pKa | 3.81 ± 0.10 (predicted, for carboxylic acid) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol) | [1] |

Stereoselective Synthesis: The Key to Functionality

The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the synthesis of (S)-3-Amino-5-methylhexanoic acid requires precise control over its stereochemistry. Methodologies are broadly categorized into two approaches: resolution of a racemic mixture or direct asymmetric synthesis.

Synthetic Strategy Overview

The choice of synthetic route is a critical decision in process development, balancing factors such as cost, efficiency, enantiomeric purity, and environmental impact. Early-stage research may favor flexible routes, while industrial-scale production prioritizes cost-effective and high-yield processes.

Caption: General workflows for stereoselective synthesis.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent. The choice of resolving agent and solvent system is critical and often determined empirically.

Objective: To isolate the (S)-enantiomer from a racemic mixture.

Principle: A chiral acid or base is used to form two diastereomeric salts with the racemic amino acid. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic 3-Amino-5-methylhexanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid).

-

Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The less soluble salt will precipitate out of the solution.

-

Isolation: Filter the crystalline solid and wash it with a small amount of cold solvent to remove impurities.[6] The mother liquor, now enriched in the other diastereomer, can be retained for further processing.

-

Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomerically enriched amino acid.

-

Purification: Extract the desired enantiomer using an appropriate organic solvent or induce precipitation by adjusting the pH to its isoelectric point.

-

Salt Formation (Final Step): Dissolve the purified (S)-amino acid in a solvent like isopropanol and treat with an equivalent amount of hydrochloric acid to precipitate the final hydrochloride salt, which is then filtered and dried.[7]

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality profile.

Core Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for the isobutyl group protons, the methine proton at the chiral center (C3), and the adjacent methylene protons.[8] |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each of the seven unique carbon atoms in the molecule. |

| Chiral HPLC | Determination of enantiomeric purity (e.e.) | Separation of the (S) and (R) enantiomers into two distinct peaks, allowing for quantification of their ratio. |

| FTIR | Functional group identification | Characteristic absorption bands for N-H (amine salt), C=O (carboxylic acid), and O-H bonds. |

| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the mass of the free amino acid. |

Quality Control Workflow

A systematic workflow ensures that each batch of (S)-3-Amino-5-methylhexanoic acid hydrochloride meets the stringent requirements for pharmaceutical use.

Caption: Standard quality control workflow for analytical validation.

Applications in Pharmaceutical Development

The principal application of (S)-3-Amino-5-methylhexanoic acid hydrochloride is as a high-value intermediate in drug synthesis.[1] Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is essential for achieving the desired pharmacological effect and minimizing potential side effects associated with the incorrect enantiomer.

While often associated with Pregabalin, it serves more broadly as a precursor for various GABA analogues and neuropeptide drugs.[1][3] These classes of drugs are vital for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[9][10] The isobutyl group mimics the side chain of the natural amino acid L-leucine, which can be a key structural motif for interaction with biological targets.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It may be harmful if swallowed.[5][11]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times.[12]

-

Handling: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] It is typically stored at room temperature.

Conclusion

(S)-3-Amino-5-methylhexanoic acid hydrochloride is more than just a chemical reagent; it is a crucial enabling component in the synthesis of stereochemically pure pharmaceuticals. Its value is intrinsically linked to the chirality at its C3 position. A thorough understanding of its properties, synthetic routes, and analytical validation is paramount for any researcher or organization involved in the development of drugs targeting the central nervous system. The methodologies and data presented in this guide provide a solid foundation for the effective and safe utilization of this important chiral building block.

References

- Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.

-

Pregabalin - Wikipedia. Wikipedia. [Link]

- (S)-3-Amino-5-methylhexanoic acid HCl,High purity. GuideChem.

-

(S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2. PubChem. [Link]

- Process for the preparation of (s)-3-(aminomethyl)

- Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formul

-

(R)-3-Amino-5-methylhexanoic acid hydrochloride. Angene Chemical. [Link]

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.

-

5-amino-3-methylhexanoic acid. YouTube. [Link]

- Process for preparing pregabalin and its intermediate.

- SAFETY DATA SHEET - (S)-3-(Boc-amino)-5-methylhexanoic acid. Fisher Scientific.

- Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.

- Process for the synthesis of pregabalin.

-

Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. Patsnap. [Link]

Sources

- 1. (S)-3-Amino-5-methylhexanoic acid HCl,High purity, CasNo.22818-43-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-amino-5-methylhexanoic acid hydrochloride 98% | CAS: 96386-92-4 | AChemBlock [achemblock.com]

- 6. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 7. RU2666737C2 - Process for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid from hydrochloride - Google Patents [patents.google.com]

- 8. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

- 9. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.co.uk [fishersci.co.uk]

The Strategic Incorporation of H-Holeu-OH HCl in Peptidomimetic Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Enhanced Therapeutic Peptides

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability, have historically hindered their broader clinical application. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles. The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of pharmacological properties. This guide focuses on the strategic use of L-Homoleucine hydrochloride (H-Holeu-OH • HCl), a non-natural amino acid analogue of leucine, in the rational design of next-generation peptide-based therapeutics. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth technical resource grounded in field-proven insights and methodologies.

Understanding H-Holeu-OH HCl: A Key Building Block for Peptidomimetic Scaffolds

L-Homoleucine, or (2S)-2-amino-5-methylhexanoic acid, is an alpha-amino acid with a side chain that is one methylene group longer than that of its proteinogenic counterpart, leucine.[1] This seemingly subtle structural modification has profound implications for its role in peptidomimetics. The hydrochloride salt form, H-Holeu-OH • HCl, is the stable, readily available building block for solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties of H-Holeu-OH • HCl:

| Property | Value | Reference |

| Chemical Formula | C7H15NO2 • HCl | [2][3] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| CAS Number (L-isomer) | 22818-43-5 | [2] |

| Side Chain | Isobutylmethyl | [1] |

The extended isobutyl side chain of homoleucine imparts increased hydrophobicity and steric bulk compared to leucine. This enhanced lipophilicity can influence a peptide's interaction with biological membranes and hydrophobic pockets of target proteins.[6][7]

The Rationale for Incorporating Homoleucine in Peptidomimetics

The decision to incorporate H-Holeu-OH • HCl into a peptide sequence is driven by the desire to modulate its pharmacological profile. The primary advantages conferred by homoleucine substitution include:

-

Enhanced Proteolytic Stability: The non-natural structure of homoleucine can render the adjacent peptide bonds less recognizable to proteases, thereby increasing the peptide's half-life in biological fluids. Peptides containing β-amino acids like β-homoleucine are inherently stable to proteases and peptidases.[2] The substitution of natural amino acids with their non-natural counterparts is a well-established strategy to improve the stability of bioactive peptides.[5][8]

-

Modulation of Bioactivity and Receptor-Binding Affinity: The subtle change in side-chain length and bulk can alter the peptide's three-dimensional conformation, potentially leading to a more favorable interaction with its biological target.[8] This can result in increased binding affinity and, consequently, enhanced potency. The substitution of leucine with homoleucine can lead to substantial stabilization of coiled-coil peptide structures.

-

Fine-Tuning of Physicochemical Properties: The increased hydrophobicity of homoleucine can impact the solubility and membrane permeability of the resulting peptidomimetic. This is a critical consideration in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Workflow for the Synthesis of Homoleucine-Containing Peptidomimetics via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common and efficient method for preparing peptides containing non-natural amino acids like homoleucine.[10][11]

Sources

- 1. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship modeling of peptide and protein behavior as a function of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Note: Strategies for the Asymmetric Synthesis of (S)-3-Amino-5-methylhexanoic Acid

Introduction: The Significance of Stereochemistry in Pharmacology

(S)-3-Amino-5-methylhexanoic acid, widely known by its non-proprietary name Pregabalin, is a potent pharmaceutical agent and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Marketed under the trade name LYRICA®, it is a cornerstone therapy for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2][3] The therapeutic efficacy of Pregabalin is almost exclusively attributed to its (S)-enantiomer, which modulates calcium channel activity.[4][5] The (R)-enantiomer is significantly less active, making the stereoselective synthesis of the (S)-form a critical objective for both academic research and industrial-scale pharmaceutical manufacturing.[6]

This application note provides a detailed guide to three distinct and robust strategies for the asymmetric synthesis of (S)-3-Amino-5-methylhexanoic acid. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. The methodologies covered include:

-

Diastereoselective Synthesis via Chiral Auxiliary: A classic, reliable approach using a recoverable chiral amine to direct the stereochemical outcome.

-

Catalytic Asymmetric Hydrogenation: An elegant and highly efficient method employing a chiral transition metal catalyst to set the key stereocenter.

-

Chemoenzymatic Synthesis via Kinetic Resolution: A green chemistry approach that utilizes enzymes for the selective transformation of one enantiomer from a racemic mixture.

Each section details the core principles, provides a comprehensive experimental protocol, and summarizes critical data to guide laboratory implementation.

Strategy 1: Diastereoselective Synthesis Using a Chiral Amine Auxiliary

This strategy relies on the temporary covalent bonding of a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary directs subsequent reactions to occur in a diastereoselective manner, allowing for the formation of the desired stereocenter. The auxiliary is cleaved and recovered at a later stage. This specific protocol is adapted from a method utilizing the desymmetrization of a prochiral imide.[7]

Scientific Principle & Causality

The core of this method is the asymmetric ring-opening of 3-isobutylglutarimide, a prochiral molecule, using the chiral amine (S)-(+)-1-phenylethylamine.[7] The amine preferentially attacks one of the two enantiotopic carbonyl groups of the imide, leading to the formation of two diastereomeric amides. This selectivity is governed by steric hindrance, where the chiral amine approaches the imide from the least hindered face, resulting in one diastereomer being formed in significant excess. This diastereomeric mixture can often be purified by crystallization to yield a single, pure diastereomer. Subsequent chemical transformations, including a Hoffmann rearrangement to form the crucial aminomethyl group, followed by hydrolysis, yield the final (S)-enantiomer with high optical purity.[7]

Experimental Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

This protocol is based on the procedures outlined in patent CN108456143A.[7]

Step 1: Synthesis of 3-Isobutylglutarimide

-

To a 5 L round-bottom flask, add 3-isobutylglutaric acid (1.0 kg) and urea (0.64 kg).

-

Heat the reaction mixture to 180°C and maintain for 2 hours.

-

Cool the mixture to 80°C and add water (1.0 L), followed by ethanol (2.0 L) and activated carbon (50 g).

-

Heat the suspension to 80°C for 30 minutes, then perform a hot filtration.

-

Allow the filtrate to cool for crystallization. Filter the resulting solid and dry to yield white crystalline 3-isobutylglutarimide.

Step 2: Asymmetric Ring-Opening to form Diastereomeric Amide

-

In a 6 L round-bottom flask, dissolve (S)-(+)-1-phenylethylamine (0.88 kg) and 4-dimethylaminopyridine (DMAP, 5.9 g) in toluene (2.7 L).

-

Cool the solution to between -20°C and -10°C.

-

Add 3-isobutylglutarimide (0.83 kg) portion-wise over 1 hour, maintaining the internal temperature.

-

Stir the reaction mixture at -20°C to -10°C for 3 hours.

-

Wash the reaction liquid, dry the organic phase, and concentrate under reduced pressure. Crystallize the residue from toluene to obtain the desired diastereomeric amide.

Step 3: Hoffmann Rearrangement

-

Prepare a solution of NaOH (0.78 kg) in a mixture of isopropanol (3.0 L) and water. Cool the solution to 10°C.

-

Add the diastereomeric amide (1.42 kg) and stir until fully dissolved.

-

Slowly add bromine (0.70 kg) dropwise, maintaining the temperature.

-

Warm the mixture to 60°C and react for 2 hours.

-

Cool the reaction, extract three times with ethyl acetate (1 L portions), dry the combined organic layers, and concentrate under reduced pressure.

-

Crystallize the product from n-hexane.

Step 4: Hydrolysis to (S)-3-Amino-5-methylhexanoic Acid

-

In a 6 L round-bottom flask, combine the product from Step 3 (1.32 kg), NaOH (0.19 kg), tetrahydrofuran (THF, 3.5 L), and water (0.7 L).

-

Heat the mixture to 65°C and stir for 6 hours.

-

Cool the reaction to 0°C and adjust the pH to 7 using 6N HCl solution, causing the product to precipitate.

-

Filter the solid, wash twice with water, and twice with isopropanol.

-

Recrystallize the crude product from an isopropanol/water (1:1) mixture to yield pure (S)-3-Amino-5-methylhexanoic acid.

Data Summary

| Step | Key Reagents | Temp (°C) | Typical Yield | Optical Purity (ee) |

| 1. Imide Formation | 3-Isobutylglutaric acid, Urea | 180 | ~92% | N/A |

| 2. Ring Opening | (S)-(+)-1-phenylethylamine, DMAP | -20 to -10 | ~90% | >99% (de) |

| 3. Rearrangement | NaOH, Bromine | 60 | ~92% | >99% (ee) |

| 4. Hydrolysis | NaOH, THF/Water | 65 | ~95% | >99.5% (ee) |

| Data derived from patent CN108456143A.[7] |

Strategy 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric synthesis represents a more modern and atom-economical approach. Instead of a stoichiometric chiral auxiliary, a small amount of a chiral transition metal complex is used to catalyze the enantioselective transformation of a prochiral substrate. This method is highly valued for its efficiency and ability to generate high enantiomeric excess.

Scientific Principle & Causality

This synthesis features the asymmetric hydrogenation of a prochiral olefin, 3-cyano-5-methylhex-3-enoic acid, as the key stereocenter-forming step.[5][8] A rhodium catalyst bearing a chiral phosphine ligand, such as Me-DuPHOS, coordinates to the double bond of the substrate.[5][8] The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer of the product, (S)-3-cyano-5-methylhexanoate, with very high enantiomeric excess (ee).[8] The resulting chiral nitrile is then reduced to the primary amine using a standard heterogeneous catalyst like Raney Nickel to afford the final product.[2][8]

Experimental Workflow

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Protocol

This protocol is a conceptual guide based on established principles of asymmetric hydrogenation.[5][8]

Step 1: Synthesis of 3-Cyano-5-methylhex-3-enoic Acid

-

Synthesize the substrate via a Knoevenagel condensation of isovaleraldehyde with a suitable cyanoacetic acid derivative. Standard literature procedures for this condensation should be followed.

-

Isolate and purify the resulting 3-cyano-5-methylhex-3-enoic acid.

Step 2: Catalytic Asymmetric Hydrogenation

-

In a high-pressure hydrogenation vessel, dissolve the 3-cyano-5-methylhex-3-enoic acid substrate and a catalytic amount of the Rh-Me-DuPHOS complex (e.g., [Rh(COD)(Me-DuPHOS)]+BF4-) in a suitable solvent such as methanol.

-

Purge the vessel with nitrogen, then pressurize with hydrogen gas to the required pressure (e.g., 60-100 psi).

-

Stir the reaction at room temperature until hydrogen uptake ceases, indicating reaction completion.

-

Carefully vent the vessel and remove the solvent under reduced pressure to yield the crude (S)-3-cyano-5-methylhexanoic acid.

Step 3: Reduction of the Nitrile

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol, ethanol).

-

Add a heterogeneous catalyst, such as Raney Nickel, to the solution.

-

Hydrogenate the mixture in a pressure vessel until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate.

-

Purify the residue by recrystallization to obtain the final product, (S)-3-Amino-5-methylhexanoic acid.

Data Summary

| Step | Key Reagents/Catalyst | Conditions | Typical Yield | Optical Purity (ee) |

| 2. Hydrogenation | [Rh(COD)(Me-DuPHOS)]+BF4- | H2 (60 psi), MeOH, RT | High | >98% |

| 3. Nitrile Reduction | Raney Nickel, H2 | Varies | Excellent | Maintained |

| Data are representative values based on published results for similar transformations.[5][8] |

Strategy 3: Chemoenzymatic Synthesis via Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally sustainable route for producing chiral molecules. Kinetic resolution involves the use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the two enantiomers to be separated.

Scientific Principle & Causality

This approach begins with the synthesis of a racemic intermediate, such as rac-3-cyano-5-methylhexanoic acid ethyl ester.[9][10] A hydrolase enzyme, typically a lipase, is then introduced.[11] Lipases are chiral and can distinguish between the two enantiomers of the ester. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the (R)-ester) largely unreacted.[9][11] This difference in reaction rates allows for the separation of the desired (S)-acid from the unreacted (R)-ester based on their different chemical properties (e.g., solubility in aqueous base). The isolated (S)-acid is then converted to the final product.

Experimental Workflow

Caption: Workflow for Chemoenzymatic Kinetic Resolution.

Detailed Protocol

This is a generalized protocol for lipase-catalyzed kinetic resolution.[11][12]

Step 1: Synthesis of Racemic Ester

-

Prepare racemic 3-cyano-5-methylhexanoic acid ethyl ester using standard synthetic methods, for example, by Fischer esterification of the corresponding racemic acid.

-

Purify the racemic ester by distillation or chromatography.

Step 2: Enzymatic Hydrolysis

-

In a temperature-controlled vessel, suspend the racemic ester in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0).

-

Add the lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435). The optimal enzyme loading must be determined experimentally.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by taking aliquots and analyzing for the conversion and enantiomeric excess of the remaining ester and the formed acid (e.g., by chiral HPLC).

-

Stop the reaction at approximately 45-50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

Step 3: Separation and Final Conversion

-

Once the target conversion is reached, acidify the mixture slightly and extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

-

Adjust the aqueous layer to a basic pH and wash with an organic solvent to remove any residual ester.

-

Re-acidify the aqueous layer to pH ~3-4 and extract the (S)-3-cyano-5-methylhexanoic acid product with an organic solvent.

-

Dry and concentrate the organic extracts containing the (S)-acid.

-

Reduce the nitrile of the isolated (S)-acid as described in Strategy 2 (Protocol Step 3) to obtain the final product.

Data Summary

| Step | Key Reagents/Enzyme | Conditions | Conversion | Optical Purity (ee) |

| 2. Resolution | Lipase PS or CAL-B | pH 7, 30-40°C | ~50% | >95% (for acid) |

| Values are typical for enzymatic resolutions and require optimization for specific substrates and enzymes.[9] |

Comparison of Synthetic Strategies

| Feature | Chiral Auxiliary | Catalytic Hydrogenation | Enzymatic Resolution |

| Chiral Source | Stoichiometric, recoverable | Catalytic | Catalytic |

| Atom Economy | Moderate | High | Moderate (max 50% yield) |

| Scalability | Well-established, robust | Excellent, requires pressure equipment | Good, requires biotech infrastructure |

| Cost | Cost of auxiliary can be high[13] | Catalyst can be expensive | Enzyme cost can be a factor |

| Environmental | Generates stoichiometric waste | Low waste generation | "Green" process, mild conditions |

| Key Challenge | Auxiliary attachment/removal steps | Catalyst sensitivity, high pressure | Achieving high ee and conversion |

Conclusion

The asymmetric synthesis of (S)-3-Amino-5-methylhexanoic acid is a well-explored field offering multiple viable pathways, each with distinct advantages and challenges. The choice of a specific route depends on factors such as available equipment, scale of production, cost considerations, and environmental impact goals. The chiral auxiliary method provides a robust and reliable, albeit less atom-economical, route. Catalytic asymmetric hydrogenation offers an elegant and highly efficient industrial solution, while enzymatic resolution presents a compelling "green" alternative that aligns with modern principles of sustainable chemistry. The protocols and principles outlined in this note provide a solid foundation for researchers to select and implement a strategy best suited to their synthetic objectives.

References

-

Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

- CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. Google Patents.

-

Schöllkopf, U., et al. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-V. SciSpace. Available at: [Link]

-

Verma, R., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]

-

Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

-

Zheng, R-C., et al. (2011). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. Available at: [Link]

-

Wang, Z-L., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (S)-3-Amino-5-methyl-hexanoic acid. PubChem Compound Database. Available at: [Link]

-

Brackeen, M. F., et al. (2001). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. ACS Publications. Available at: [Link]

- US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.

-

ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]

- WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]

-

ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Available at: [Link]

-

Chen, S. T., et al. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2016). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]

- US8466297B2 - Manufacturing process for (S)-Pregabalin. Google Patents.

-

ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Available at: [Link]

Sources

- 1. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. tsijournals.com [tsijournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]

- 11. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Chiral HPLC Analysis of L-beta-Homoleucine Enantiomers: A Detailed Application Guide

Introduction: The Significance of Chiral Purity in β-Amino Acids

L-beta-Homoleucine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. The stereochemistry of this compound is paramount, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in drug development and manufacturing. This application note provides a comprehensive and robust protocol for the chiral separation of L-beta-Homoleucine enantiomers using High-Performance Liquid Chromatography (HPLC), leveraging a teicoplanin-based chiral stationary phase. The methodologies detailed herein are designed to be both precise and reliable, catering to the stringent requirements of researchers, scientists, and drug development professionals.

The separation of amino acid enantiomers can be approached through direct or indirect methods.[1] Indirect methods involve derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. However, this approach introduces an additional reaction step, which can be a source of error and impurities. Direct chiral HPLC, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity and accuracy. Among the various CSPs available, those based on macrocyclic glycopeptides, such as teicoplanin, have demonstrated broad applicability and high selectivity for the enantioseparation of underivatized amino acids.[2][3]

The Causality Behind Experimental Choices: Selecting the Optimal Chiral Stationary Phase

The success of a chiral separation hinges on the selection of an appropriate CSP. Macrocyclic glycopeptide antibiotics, like teicoplanin, offer a complex chiral environment with multiple interaction sites, including hydrogen bonding, ionic, hydrophobic, and π-π interactions.[2] This multifaceted nature allows for the effective resolution of a wide range of chiral molecules, including underivatized amino acids.

For the specific challenge of separating β-homoamino acid enantiomers, teicoplanin-based CSPs have proven particularly effective. Research has shown a discernible pattern in their selectivity:

-

CHIROBIOTIC™ TAG (Teicoplanin Aglycone): This CSP, which lacks the sugar moieties of the native teicoplanin, often exhibits enhanced selectivity for β²-homoamino acids.[4]

-

CHIROBIOTIC™ T (Native Teicoplanin): Conversely, the native teicoplanin CSP generally provides better separation for β³-homoamino acid enantiomers.[4]

Since L-beta-Homoleucine (3-amino-5-methylhexanoic acid) is a β³-homoamino acid, the CHIROBIOTIC™ T column is the logical and expertly recommended choice for this application. This selection is based on the established principle that the sugar moieties on the native teicoplanin play a crucial role in the chiral recognition of β³-analogs.[4]

Experimental Workflow: A Step-by-Step Visualization

The following diagram outlines the logical progression of the chiral HPLC analysis of L-beta-Homoleucine, from sample preparation to data interpretation.

Detailed Protocol: Enantiomeric Separation of L-beta-Homoleucine

This protocol provides a self-validating system for the chiral analysis of L-beta-Homoleucine. Adherence to these steps will ensure reproducible and accurate results.

1. Materials and Reagents:

-

L-beta-Homoleucine sample

-

Racemic (D/L)-beta-Homoleucine standard

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Acetic Acid (glacial, HPLC grade)

-

Deionized water (18.2 MΩ·cm)

2. Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

3. Mobile Phase Preparation (0.1% TEAA, pH 4.1 in 70% Methanol):

-

Prepare a 0.1% (v/v) aqueous solution of triethylammonium acetate (TEAA). To 900 mL of deionized water, add 1 mL of TEA and adjust the pH to 4.1 with glacial acetic acid. Make up the final volume to 1 L with deionized water.

-

The final mobile phase is a mixture of the aqueous TEAA buffer and methanol. For a 70% methanol mobile phase, mix 700 mL of methanol with 300 mL of the 0.1% aqueous TEAA buffer.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

4. Sample Preparation:

-

Racemic Standard: Dissolve an accurately weighed amount of racemic (D/L)-beta-Homoleucine in the mobile phase to a final concentration of approximately 1 mg/mL.

-

L-beta-Homoleucine Sample: Prepare the sample to be tested at a similar concentration (approximately 1 mg/mL) in the mobile phase.

5. HPLC Method Parameters:

| Parameter | Value |

| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% TEAA (pH 4.1) in Methanol/Water (70:30, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C (Ambient) |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

6. System Suitability and Analysis Sequence:

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the mobile phase to ensure no interfering peaks are present.

-

Racemic Standard Injection: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution. The L-enantiomer is expected to elute first.[5]

-

Sample Injection: Inject the L-beta-Homoleucine sample.

-

Peak Identification: Identify the enantiomer peaks in the sample chromatogram by comparing their retention times with those from the racemic standard injection.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Expected Results and Data Interpretation

Based on published data for similar β³-homoamino acids on a CHIROBIOTIC™ T column, the following is a representative data table of expected chromatographic parameters.[4]

| Enantiomer | Retention Time (t_R) (min) | Tailing Factor (T_f) | Resolution (R_s) |

| L-beta-Homoleucine | ~12.5 | 1.1 | \multirow{2}{*}{>1.5} |

| D-beta-Homoleucine | ~14.0 | 1.2 |

Note: The retention times are estimates based on data for structurally similar compounds and may vary depending on the specific HPLC system and column batch.

The resolution (R_s) between the two enantiomeric peaks should be greater than 1.5 to ensure baseline separation and accurate quantification. The enantiomeric excess (% ee) is calculated as follows:

% ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.

Mechanism of Chiral Recognition

The chiral recognition mechanism of teicoplanin-based CSPs is a complex interplay of multiple interactions between the analyte and the chiral selector.[2] The teicoplanin molecule possesses a basket-like structure with several stereogenic centers, aromatic rings, and ionizable groups.[3] For amino acids, key interactions include:

-

Ionic Interactions: The carboxylic acid group of the amino acid can interact with the protonated amine groups of the teicoplanin, while the amino group of the analyte can interact with the carboxyl groups of the CSP.

-

Hydrogen Bonding: The amide and hydroxyl groups on both the analyte and the CSP provide numerous opportunities for hydrogen bonding.

-

Inclusion Complexation: The hydrophobic side chain of the amino acid can fit into the hydrophobic cavities of the teicoplanin "basket".

-

Steric Interactions: The three-dimensional arrangement of the analyte's substituents relative to the chiral selector's structure plays a critical role in the stability of the transient diastereomeric complexes formed, leading to different retention times for the enantiomers.

The following diagram illustrates the key interaction points contributing to chiral recognition.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the chiral HPLC analysis of L-beta-Homoleucine enantiomers. By selecting the appropriate teicoplanin-based chiral stationary phase (CHIROBIOTIC™ T) and utilizing a well-defined mobile phase, researchers can achieve robust and reproducible baseline separation of the enantiomers. The provided methodology, rooted in an understanding of the principles of chiral recognition, serves as a reliable tool for quality control and research in the pharmaceutical and related industries, ensuring the enantiomeric purity of this vital chiral building block.

References

-

Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Pataj, Z., et al. (2021). Enantioseparation of β2-amino acids by liquid chromatography using core-shell chiral stationary phases based on teicoplanin and teicoplanin aglycone. Journal of Chromatography A, 1653, 462413. [Link]

-

Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. [Link]

-

Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Li, F., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(18), 4215-4221. [Link]

- Haginaka, J. (2001). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors.

-

Gasparrini, F., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]

-

Péter, A., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1216(11), 2125-2134. [Link]

-

Bhushan, R., & Kumar, V. (1998). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 12(5), 243-253. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

Application Note: A Protocol for the Efficient Coupling of H-ß-HoLeu-OH.HCl

Abstract

The incorporation of non-proteinogenic amino acids, such as β-homo-amino acids, into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These structures can impart unique conformational constraints and enhanced proteolytic stability. H-ß-HoLeu-OH.HCl (3-amino-5-methylhexanoic acid hydrochloride) is a β-homo-leucine derivative that presents a significant synthetic challenge due to the steric hindrance posed by its β-substituted amino group and isobutyl side chain.[1] This application note provides a robust, field-proven protocol for the efficient coupling of H-ß-HoLeu-OH.HCl to an N-terminally protected amino acid, emphasizing the rationale behind reagent selection and procedural steps to ensure high yield and purity.

Introduction: The Challenge of Sterically Hindered Coupling

Peptide bond formation is a condensation reaction requiring the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[2] While routine for standard α-amino acids, this process becomes inefficient when sterically bulky or conformationally constrained residues are involved. H-ß-HoLeu-OH, with its secondary carbon placement of the amino group, presents two primary obstacles:

-

Steric Hindrance: The isobutyl side chain and the backbone structure impede the approach of the activated carboxyl component, slowing the reaction rate and potentially leading to incomplete conversion.

-

Nucleophilicity: The amine group of H-ß-HoLeu-OH is supplied as a hydrochloride salt, meaning the nitrogen lone pair is protonated.[3][4] This proton must be scavenged by a suitable base to liberate the nucleophilic free amine required for the coupling reaction.

To overcome these challenges, a strategy employing a highly reactive coupling reagent in conjunction with a non-nucleophilic organic base is essential. This protocol utilizes HATU, a third-generation uronium-type coupling reagent, renowned for its efficacy in difficult coupling scenarios.[5][6]

Mechanistic Rationale: The Role of HATU and DIPEA

2.1. Carboxyl Group Activation with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that rapidly converts N-protected amino acids into highly reactive OAt-active esters.[5] This process is significantly more efficient than older methods, especially for hindered systems.

The activation mechanism proceeds as follows:

-

Deprotonation: The non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid (e.g., Fmoc-AA-OH), forming a carboxylate anion.

-

Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-ester intermediate and releases tetramethylurea as a byproduct. The 7-azabenzotriazole (OAt) moiety is an excellent leaving group, making the intermediate exquisitely sensitive to nucleophilic attack.[5][6]

2.2. Amine Neutralization

Simultaneously, DIPEA acts as a proton scavenger, neutralizing the hydrochloride salt of H-ß-HoLeu-OH.HCl. This is a critical step, as the free amine is required for the subsequent coupling reaction. Two equivalents of base are theoretically required: one for the carboxyl activation and one for the amine salt neutralization. In practice, a slight excess is often used to drive the reaction to completion.

Sources

Troubleshooting & Optimization

Preventing racemization during H-Holeu-OH hcl coupling reactions

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of H-Holeu-OH HCl (Homoleucine hydrochloride) and other amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Racemization

In peptide synthesis, the formation of the amide bond is the cornerstone of the entire process. This reaction requires the activation of a carboxylic acid group, which unfortunately also increases the acidity of the α-proton.[1][2] Under the basic conditions often required for coupling, this proton can be abstracted, leading to a loss of stereochemical integrity at the chiral center—a process known as racemization.[1][3]

The primary mechanism for this loss of chirality during the coupling of N-protected amino acids involves the formation of a planar 5(4H)-oxazolone intermediate.[3] The presence of a base can readily deprotonate the Cα-hydrogen of this intermediate, leading to a resonance-stabilized, achiral system. Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-enantiomers (epimers) in the final peptide.

This guide will provide a deep dive into the factors influencing racemization and offer practical solutions to maintain the enantiopurity of your target peptides, with a specific focus on the coupling of H-Holeu-OH HCl.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern when coupling amino acid hydrochlorides like H-Holeu-OH HCl?

When you use an amino acid hydrochloride salt, you must add a tertiary base to the reaction mixture to neutralize the salt and liberate the free amine for the coupling reaction.[3][4] This introduces a base into the system from the very beginning. The choice and amount of this base are critical, as it can also promote the abstraction of the α-proton from the activated carboxylic acid component, thereby facilitating racemization through the oxazolone pathway.[3][5]

Q2: What is the most critical factor in controlling racemization: the coupling reagent, the base, or the solvent?

All three are interconnected, but the combination of the coupling reagent and an appropriate additive is arguably the most powerful tool for suppressing racemization.[1][6][7]

-

Coupling Reagents & Additives: Modern coupling reagents are rarely used alone. Carbodiimides like DCC or DIC, for instance, are almost always used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][7][8] These additives react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[1][7] Onium salts like HBTU, HATU, and PyBOP already contain an HOBt or HOAt moiety within their structure, achieving the same goal.[3]

-

Base Selection: The base's role is twofold: to neutralize the incoming amino acid salt and to facilitate the reaction. However, its basicity and steric hindrance significantly impact racemization.[1] Stronger, less hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][3] For reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or the sterically bulky 2,4,6-collidine is often recommended.[1][3]

-

Solvent: The solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Polar aprotic solvents like DMF and NMP are common, but their use can sometimes facilitate racemization. In certain cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred.

Q3: Which class of coupling reagents is generally best for minimizing racemization?

Phosphonium and aminium/uronium salt-based reagents, especially those incorporating HOAt or Oxyma, are highly effective at promoting fast coupling rates while minimizing racemization.[3]

-

HATU (and its HOAt moiety): Generally considered one of the most efficient reagents for difficult couplings with low racemization due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt ring system.[1][3]

-

COMU (based on Oxyma): A highly efficient coupling reagent that is an excellent alternative to benzotriazole-based reagents. Its byproducts are water-soluble, which can simplify purification.[9] It has shown compatibility with "green" solvents as well.[9]

-

Carbodiimides (DIC, EDC) + Additive: The combination of DIC with HOAt or Oxyma Pure® is a classic, cost-effective, and highly efficient method for suppressing racemization.[3] This combination is particularly useful when base-free conditions are desired during the activation step.[3]

Q4: I am observing about 5-10% epimerization. What is the first parameter I should change?

If you are observing significant epimerization, the first and most impactful change is to evaluate your base and activation time .

-

Switch to a Weaker/Sterically Hindered Base: If you are using DIPEA, consider switching to N-methylmorpholine (NMM) or, for particularly sensitive couplings, 2,4,6-collidine.[1][3] The lower basicity reduces the rate of α-proton abstraction.

-

Pre-activation vs. In-situ Activation: Avoid prolonged pre-activation times. The activated amino acid is the species that racemizes. The longer it sits in solution before reacting with the amine, the more time it has to racemize. Add the coupling reagent to the protected amino acid and additive, and after a very short pre-activation (1-5 minutes), add this mixture to the neutralized H-Holeu-OH HCl. For uronium/aminium reagents, pre-activating the protected amino acid before adding it to the amine component can also prevent guanidinylation of the free amine, an irreversible chain termination.[6]

-

Lower the Temperature: Performing the coupling at 0 °C or even lower can significantly reduce the rate of racemization relative to the rate of coupling.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| High level of epimerization (>5%) detected by HPLC/MS. | 1. Base is too strong or not sterically hindered.2. Prolonged activation time before amine addition.3. High reaction temperature.4. Inappropriate coupling reagent/additive combination. | 1. Change Base: Switch from DIPEA to NMM or 2,4,6-collidine.[1][3] Ensure you are using the correct stoichiometry (typically 1 equivalent for neutralization and potentially more depending on the coupling reagent).2. Minimize Activation Time: Use a short pre-activation time (1-5 min) or add the coupling reagent directly to the mixture of all components (in-situ activation).[6]3. Lower Temperature: Run the reaction at 0 °C.[3]4. Optimize Reagents: Use a high-efficiency, low-racemization combination like DIC/HOAt, DIC/Oxyma, or HATU.[2][3] |

| Low coupling yield and unreacted starting material. | 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from Homoleucine's isobutyl side chain.3. Aggregation of the peptide sequence.[6] | 1. Switch Coupling Reagent: Move to a more potent activator like HATU or COMU.[3][9]2. Increase Reaction Time/Temperature: After confirming low racemization at 0 °C, you can slowly allow the reaction to warm to room temperature and extend the reaction time. Monitor by TLC or LC-MS.3. Change Solvent: If aggregation is suspected, consider adding a chaotropic salt or switching to NMP.[6] |

| Formation of guanidinylation byproduct (mass increase of peptide N-terminus). | Excess uronium/aminium coupling reagent (e.g., HBTU, HATU) reacting with the free amine of H-Holeu-OH.[6] | 1. Pre-activate: Mix the N-protected amino acid, base, and coupling reagent for 1-5 minutes before adding the solution to the deprotected H-Holeu-OH. This consumes the coupling reagent before it can react with your valuable amine component.[6]2. Stoichiometry Control: Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid. |

Visualizing the Problem and Solution

The Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. This diagram illustrates the critical step where chirality is lost.

Caption: Mechanism of base-catalyzed racemization via oxazolone formation.

Decision Workflow for Minimizing Racemization

This workflow provides a logical path for selecting the optimal conditions for your H-Holeu-OH HCl coupling reaction.

Caption: Decision workflow for selecting low-racemization coupling conditions.

Key Reagent Comparison Tables

Table 1: Common Coupling Additives

| Additive | pKa | Key Advantages | Considerations |

| HOBt | 4.60[1] | The classic additive, effective at suppressing racemization with carbodiimides.[3] | Can have explosive properties in its anhydrous form.[3] Less effective than HOAt or Oxyma.[1] |

| HOAt | 3.28[1] | More acidic than HOBt, leading to faster coupling rates and superior racemization suppression.[1][3] | Can also be explosive, restricting its availability.[3] |

| Oxyma Pure® | ~4.6 | A non-explosive, highly effective alternative to HOBt/HOAt.[3][8] Byproducts are often more water-soluble. | May not be as potent as HOAt in the most challenging cases. |

Table 2: Common Tertiary Bases

| Base | pKa (Conjugate Acid) | Steric Hindrance | Recommended Use |

| Triethylamine (TEA) | ~10.7 | Low | Not Recommended: High basicity and low hindrance lead to a high risk of racemization.[1] |

| DIPEA (Hünig's base) | ~10.1[1] | High | Standard Use: Good for general purpose coupling. Its steric bulk reduces its nucleophilicity.[3] |

| N-Methylmorpholine (NMM) | 7.38[1] | Medium | Reduced Risk: A weaker base, preferred when racemization is a known issue.[1][3] |

| 2,4,6-Collidine | 7.43[1] | High | High-Risk Couplings: Weak basicity combined with high steric hindrance makes it excellent for suppressing racemization.[1][3] |

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-L-Phe-OH to H-Holeu-OH HCl

This protocol uses a robust DIC/Oxyma system designed to minimize epimerization.

Materials:

-

Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)

-

H-L-Homoleucine-OH hydrochloride (H-Holeu-OH HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure®

-

N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation of Amine Component:

-

In a flame-dried, two-neck round-bottom flask under inert atmosphere, dissolve H-Holeu-OH HCl (1.0 eq) in anhydrous DMF (or a DCM/DMF mixture).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-methylmorpholine (NMM) (1.05 eq) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes.

-

-

Preparation of Acid Component & Activation:

-

In a separate flask, dissolve Fmoc-L-Phe-OH (1.0 eq) and Oxyma Pure® (1.1 eq) in anhydrous DCM or DMF.

-

Cool this solution to 0 °C.

-

Add DIC (1.1 eq) to the Fmoc-amino acid solution.

-

Allow the activation to proceed for no more than 5 minutes at 0 °C.

-

-

Coupling Reaction:

-

Transfer the activated acid solution from step 2 to the amine solution from step 1 via cannula.

-

Rinse the acid flask with a small amount of anhydrous solvent and add to the reaction mixture.

-

Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

-

If the reaction is sluggish, allow it to slowly warm to room temperature and stir overnight.

-

-

Workup:

-

Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct.

-

Dilute the filtrate with a suitable organic solvent like ethyl acetate.

-

Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide by flash column chromatography.

-

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

After synthesis, you must verify the enantiomeric purity. This typically requires hydrolysis of the dipeptide back to its constituent amino acids, followed by derivatization and analysis.

Procedure:

-

Peptide Hydrolysis:

-

Place a small sample (~1 mg) of the purified peptide into a hydrolysis tube.

-

Add 1 mL of 6N HCl.

-

Seal the tube under vacuum and heat at 110 °C for 24 hours.

-

Cool, open the tube, and evaporate the HCl under a stream of nitrogen or by lyophilization.

-

-

Derivatization (Example using Marfey's Reagent):

-

Dissolve the amino acid hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH ~8.5).

-

Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (e.g., 200 µL of a 1 mg/mL solution).

-

Incubate at 40 °C for 1 hour.

-

Quench the reaction by adding 20 µL of 1N HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Chiral HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 column.

-

Use a suitable gradient of acetonitrile in water with 0.1% TFA.

-

The L-L and D-L diastereomers will have different retention times, allowing for accurate quantification.

-

Compare the retention times with authentic standards of D- and L-Homoleucine derivatized in the same manner.

-

Alternatively, supercritical fluid chromatography is emerging as a rapid method for analyzing chiral amino acids.

-

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com. [Link]

-

Yang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

-

Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

-

El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism. YouTube. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia.org. [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

-

Híreš, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of β-Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for β-amino acid synthesis. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered in the laboratory. We move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions and optimize your synthetic strategies.

I. Arndt-Eistert Synthesis: Homologation from α-Amino Acids

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of α-amino acids to their β-analogs.[1][2] It involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone.[3] This intermediate then undergoes a Wolff rearrangement to yield a ketene, which is subsequently trapped by a nucleophile to produce the desired β-amino acid derivative.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Arndt-Eistert reaction is yielding a significant amount of an α-chloromethylketone byproduct. What is causing this and how can I prevent it?

Answer: This common side reaction arises from the reaction of the diazoketone intermediate with HCl generated during the initial acid chloride formation.[5] To mitigate this, it is crucial to either use an excess of diazomethane to neutralize the HCl or to add a non-nucleophilic base, such as triethylamine, to the reaction mixture. The Newman-Beal modification, which incorporates triethylamine in the diazomethane solution, is a well-established method to avoid the formation of these α-chloromethylketone side-products.[5]

Question 2: I am observing low yields in the Wolff rearrangement step. How can I improve the efficiency of ketene formation?

Answer: The Wolff rearrangement can be induced under thermal, photochemical, or metal-catalyzed conditions.[4][6]

-

Thermal conditions often require high temperatures (around 180 °C), which can lead to decomposition of sensitive substrates.[4]

-

Photochemical conditions offer a milder alternative.

-

Metal catalysis , most commonly with silver(I) oxide (Ag₂O) or silver benzoate, significantly lowers the reaction temperature by stabilizing a metal-carbene intermediate.[4][6] However, be aware that overly stable metal-carbenes, for instance with rhodium or copper catalysts, may favor non-rearrangement pathways like carbene insertion reactions.[4] For sterically hindered substrates where silver ion catalysis may be inefficient, photochemical excitation is often the preferred method.[7]

Question 3: My final product is a mixture of the desired β-amino acid and a diketene. How can I favor the formation of the desired product?

Answer: Ketenes are highly reactive intermediates that can dimerize to form diketenes.[7][8] This side reaction is more prevalent if the ketene is not efficiently trapped by a nucleophile. To suppress diketene formation, ensure that the Wolff rearrangement is conducted in the presence of a suitable nucleophile, such as water, an alcohol, or an amine, to generate the corresponding carboxylic acid, ester, or amide.[2] The concentration of the nucleophile should be sufficient to react with the ketene as it is formed.

Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement for Fmoc-β-Homoamino Acids

This protocol, adapted from Müller, Vogt, and Sewald (1998), utilizes ultrasound to promote the Wolff rearrangement, offering a clean and efficient method for the synthesis of Fmoc-protected β-amino acids.

-

Preparation of the Diazoketone:

-

Dissolve the Fmoc-protected α-amino acid in an appropriate anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C and add oxalyl chloride dropwise to form the acid chloride.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether.

-

Slowly add the acid chloride solution to the diazomethane solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench any excess diazomethane.

-

Isolate and purify the diazoketone.

-

-

Ultrasound-Promoted Wolff Rearrangement:

-

Dissolve the purified diazoketone in a suitable solvent such as dioxane.

-

Add silver benzoate (as a catalyst) and water.

-

Immerse the reaction vessel in an ultrasonic bath.

-

Sonicate the mixture until the rearrangement is complete (monitored by TLC).

-

Isolate and purify the desired Fmoc-β-homoamino acid.

-

This method has been shown to proceed with minimal epimerization for most amino acids, with the exception of phenylglycine.[9]

Workflow for Troubleshooting Arndt-Eistert Synthesis

Caption: Troubleshooting workflow for the Arndt-Eistert synthesis.

II. Conjugate Addition Reactions

Conjugate addition, or Michael addition, of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a widely used strategy for synthesizing β-amino acids and their derivatives.[1][10] This reaction's success is dependent on the electrophilicity of the β-carbon, which is activated by the electron-withdrawing carbonyl group.[11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My conjugate addition reaction is giving a mixture of the 1,4-addition (desired) and 1,2-addition (to the carbonyl) products. How can I improve the regioselectivity?

Answer: The competition between 1,4- and 1,2-addition is a common challenge.

-

Nature of the Nucleophile: "Soft" nucleophiles tend to favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition. Amines are generally considered soft nucleophiles and typically favor conjugate addition.[12]

-

Reaction Conditions: The reversibility of these additions can often be exploited. The 1,4-addition product is usually thermodynamically more stable.[11] Running the reaction under conditions that allow for thermodynamic control (e.g., longer reaction times, slightly elevated temperatures) can favor the desired β-amino product.[11]

-

Catalyst Choice: The use of a suitable catalyst can enhance the rate and selectivity of the aza-Michael reaction. Catalysts like ceric ammonium nitrate and silicon tetrachloride have been shown to be effective.[13]

Question 2: The reaction with my secondary amine is very slow. What can I do to accelerate it?

Answer: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance. To improve the reaction rate:

-

Catalysis: Employing a catalyst can significantly accelerate the reaction.

-

Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the effective concentration of reactants and accelerate the reaction.[13]

-

Activation of the Michael Acceptor: Using a stronger Lewis acid could further polarize the α,β-unsaturated system, making the β-carbon more electrophilic.

Question 3: I am observing the formation of a bis-adduct where two molecules of the Michael acceptor have reacted with my primary amine. How can I prevent this?

Answer: This is a common issue when using primary amines as they still possess a reactive N-H bond after the initial conjugate addition. To favor the mono-adduct:

-

Stoichiometry Control: Use a stoichiometric excess of the primary amine relative to the Michael acceptor. This will statistically favor the mono-addition product.

-

Protecting Groups: An alternative strategy is to use a nucleophile with a single reactive site, such as a protected amine or an N-silylated amine. The protecting group can be removed in a subsequent step.

-

Reaction Conditions: Lowering the reaction temperature may help to control the reactivity and reduce the formation of the bis-adduct.

Data on Catalysts for Aza-Michael Additions

| Catalyst | Nucleophile | Michael Acceptor | Conditions | Yield |

| Silicon Tetrachloride | Aromatic & Aliphatic Amines | α,β-Unsaturated Carbonyls | Solvent-free | Good |

| Ceric Ammonium Nitrate | Amines | α,β-Unsaturated Carbonyls | Water, mild conditions | Very Good |

| Solid Lithium Perchlorate | Primary & Secondary Amines | α,β-Unsaturated Esters, Nitriles, etc. | Solvent-free, RT | Good |

| Cellulose-supported Copper(0) | Amines, Imidazoles | α,β-Unsaturated Compounds | - | Excellent |

This table summarizes data from various sources.[13]

III. Mannich and Mannich-Type Reactions

The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen (like a ketone), to form a β-amino carbonyl compound, also known as a Mannich base.[14][15][16] This reaction is a cornerstone for the synthesis of a wide variety of β-amino ketones.[17]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Mannich reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I control them?

Answer: The Mannich reaction can be prone to several side reactions:

-

Self-condensation of the Aldehyde or Ketone: This can be minimized by slowly adding the component with the active hydrogen to the pre-formed iminium ion (from the aldehyde and amine).

-